N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a pyridinylmethyl group, and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is inferred as C₂₂H₁₈F₂N₃O₄S (assuming the 3,4,5-trimethoxy substitution differs from the 4-methoxy analog in ) with a molecular weight of approximately 473.46 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O4S/c1-30-17-7-14(8-18(31-2)21(17)32-3)22(29)28(12-13-5-4-6-26-11-13)23-27-20-16(25)9-15(24)10-19(20)33-23/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBQNZUDYNRFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated aromatic aldehyde under acidic conditions.
Introduction of the Trimethoxybenzamide Moiety: This step involves the reaction of the benzothiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-3-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with pyridin-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular and anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: It has been used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound serves as a tool for studying the structure and function of biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function . This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related benzamide derivatives, focusing on molecular features, substituents, and physicochemical properties.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide (CAS 895435-18-4)
- Molecular Formula : C₂₁H₁₅F₂N₃O₂S
- Molecular Weight : 411.42 g/mol
- Key Differences: Substitution Pattern: Contains a single 4-methoxy group on the benzamide ring instead of 3,4,5-trimethoxy.
- Applications : Used in research as a precursor or analog for structure-activity relationship (SAR) studies.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Molecular Formula: Not explicitly provided, but inferred as C₁₆H₁₁Cl₂N₂O₃S (based on ).
- Molecular Weight : ~397.29 g/mol (estimated).
- Key Differences :
- Applications : Highlighted for its high molecular weight in natural product studies (e.g., P. guineense analysis).
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
- Molecular Formula : C₁₈H₂₂N₂O₅
- Molecular Weight : 346.38 g/mol
- Key Differences :
- Core Structure: Replaces the benzothiazole ring with a dimethyl-2-oxodihydropyridine moiety.
- Substituents: Retains the 3,4,5-trimethoxybenzamide group but lacks fluorine atoms.
- Impact: The oxopyridine scaffold may enhance hydrogen-bonding capacity, while the absence of halogens reduces metabolic stability.
- Applications : Used in pharmaceutical intermediates or as a reference standard.
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The 3,4,5-trimethoxy substitution in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to analogs with fewer methoxy groups. Fluorine atoms may improve bioavailability and metabolic resistance.
- Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence.
- Synthetic Challenges : The difluoro and trimethoxy groups may complicate synthesis, necessitating optimized protocols for yield and purity.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:
- Benzothiazole moiety : Known for its role in various biological activities.
- Trimethoxy group : Enhances solubility and bioavailability.
- Pyridine derivative : Imparts unique interaction properties with biological targets.
The mechanism of action of this compound is primarily through the modulation of specific molecular targets within cells. Research indicates that this compound may:
- Induce Apoptosis : It activates apoptotic pathways in cancer cells by influencing the expression of pro-apoptotic and anti-apoptotic proteins.
- Inhibit Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of various cancer cell lines.
- Interact with DNA : The compound may bind to DNA and inhibit DNA-dependent enzymes, disrupting replication and transcription processes.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound across several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.26 ± 0.45 | 2D Cell Culture |
| HCC827 (Lung) | 6.48 ± 0.11 | 2D Cell Culture |
| NCI-H358 (Lung) | 7.00 ± 0.30 | 2D Cell Culture |
These values indicate a promising efficacy in inhibiting cell growth, particularly in two-dimensional culture systems .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results suggest that this compound exhibits significant antibacterial activity .
Case Studies
A notable case study involved the use of this compound in a xenograft model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
